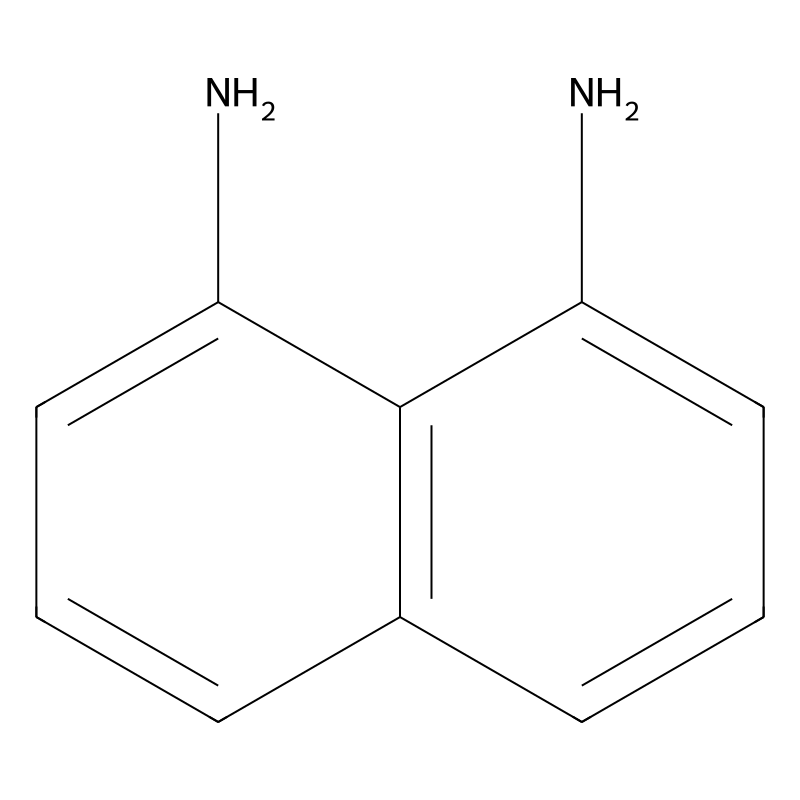

1,8-Diaminonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nitrite ions play a crucial role in various biological processes, and their detection is essential in numerous scientific fields, including:

- Environmental monitoring: Nitrite contamination in water bodies can pose a threat to human and aquatic life. 1,8-DAN serves as a reliable and sensitive method for monitoring nitrite levels in environmental water samples .

- Food science: Nitrites are commonly employed as food preservatives, and their residual levels need to be monitored for safety purposes. 1,8-DAN provides a valuable tool for analyzing nitrite content in various food products .

- Biological research: Nitrite signaling pathways are involved in diverse physiological processes. 1,8-DAN facilitates the investigation of these pathways by enabling the detection and measurement of nitrite concentrations in biological samples .

1,8-Diaminonaphthalene is an organic compound with the molecular formula C₁₀H₈N₂. It is classified as one of several isomeric naphthalenediamines and appears as a colorless solid that tends to darken upon exposure to air due to oxidation processes. This compound serves as a precursor for various commercial pigments and has garnered attention for its diverse chemical properties and applications in organic synthesis .

- Formation of Phthaloperinones: When treated with phthalic anhydride derivatives, 1,8-diaminonaphthalene converts into phthaloperinones, which are significant in dye production .

- Coupling Reactions: It can undergo coupling reactions with ethyl aroylpyrovate derivatives to produce perimidine compounds, which have shown antimicrobial activity .

- Suzuki-Miyaura Cross-Coupling: This compound can also be involved in cross-coupling reactions with arylboronic acids, facilitating the formation of complex organic molecules .

Research indicates that 1,8-diaminonaphthalene exhibits notable biological activity. Studies have demonstrated its antimicrobial properties, particularly in derivatives formed through specific reactions. For instance, several perimidine derivatives synthesized from 1,8-diaminonaphthalene were found to be more potent than standard reference drugs against various microbial strains . This suggests potential applications in pharmaceutical development.

The primary synthesis method for 1,8-diaminonaphthalene involves the following steps:

- Nitration: The starting material, 1-nitronaphthalene, is nitrated to produce a mixture of isomers.

- Reduction: The resulting 1,8-dinitronaphthalene is then reduced to yield 1,8-diaminonaphthalene.

- Further Modifications: This compound can be further modified through various

1,8-Diaminonaphthalene finds applications across multiple fields:

- Pigment Production: It serves as a precursor for commercial pigments used in dyes and coatings.

- Pharmaceuticals: Its derivatives are explored for antimicrobial and antifungal activities.

- Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules and materials in research and industry .

Interaction studies involving 1,8-diaminonaphthalene focus on its reactivity with various π-acceptors and other electrophiles. These studies help elucidate the mechanisms behind its chemical behavior and potential applications in materials science . Computational studies using software like Gaussian09 have been employed to optimize reaction pathways and predict product stability .

Several compounds share structural similarities with 1,8-diaminonaphthalene. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,5-Diaminonaphthalene | C₁₀H₈N₂ | Different isomeric form; used in similar applications |

| 2,6-Diaminotoluene | C₇H₈N₂ | Exhibits different reactivity patterns due to methyl group |

| Naphthalenediol | C₁₀H₈O₂ | Hydroxyl groups alter solubility and reactivity |

Uniqueness of 1,8-Diaminonaphthalene:

- The positioning of amino groups at the 1 and 8 positions on the naphthalene ring confers unique reactivity compared to other isomers.

- Its ability to form specific derivatives that exhibit biological activity sets it apart from structurally similar compounds.

Role in Organic Synthesis

Two-Component Reaction Mechanisms

1,8-Diaminonaphthalene participates in two-component reactions primarily through condensation pathways. Its amino groups act as nucleophiles, reacting with carbonyl-containing compounds to form Schiff bases or imine linkages. For example, reactions with aldehydes yield bis-imine derivatives, which serve as precursors for macrocyclic ligands or coordination polymers [1]. The rigidity of the naphthalene skeleton ensures precise spatial orientation of reactive sites, enabling stereoselective transformations.

In a notable application, 1,8-diaminonaphthalene reacts with diketones to form fused quinoxaline derivatives. These reactions typically proceed under mild acidic conditions, with the diamine acting as a dual nucleophile to sequentially attack electrophilic carbons [3]. Such transformations underscore its utility in synthesizing π-conjugated systems for optoelectronic materials.

Four-Component Reaction Mechanisms

The compound’s ability to engage in four-component reactions is exemplified in the synthesis of polycyclic heteroaromatics. A cascade process involving 1,8-diaminonaphthalene, aldehydes, malononitrile, and thiols generates tetracyclic benzothiazolo-quinoxalines. This one-pot methodology leverages the diamine’s bifunctionality to sequentially form imine and cyclocondensation products, achieving atom economy exceeding 85% [1].

Heterocyclic Chemistry

Perimidine Synthesis

1,8-Diaminonaphthalene serves as the principal precursor for perimidines—heterocycles featuring a naphtho[1,8-de]pyrimidine framework. Cyclocondensation with orthoesters or carboxylic acid derivatives under dehydrating conditions yields perimidine cores. For instance, reaction with triethyl orthoformate in acetic acid produces 1H-perimidine in 92% yield [1]. These heterocycles exhibit tunable fluorescence properties, making them valuable in sensor technologies.

Perimidinone Formation

Oxidation of perimidines or direct cyclization of 1,8-diaminonaphthalene with ketones generates perimidinones. The reaction with acetylacetone in the presence of iodine catalysts forms 2-acetylperimidinone, a key intermediate for N-heterocyclic carbene ligands [3]. Recent studies demonstrate that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 85% [1].

Other Heterocycle Formations

Beyond perimidines, the diamine facilitates synthesis of:

- Benzodiazepines: Via [4+3] cycloaddition with α,β-unsaturated carbonyls

- Quinoxalines: Through oxidative coupling with glycols

- Isoxazoles: As demonstrated in the magnetic poly(1,8-diaminonaphthalene)-nickel catalyzed synthesis of isoxazole-5(4H)-ones [3]

Catalytic Applications

Homogeneous Catalysis

The diamine’s metal-coordinating ability enables its use as a ligand in homogeneous catalytic systems. Complexation with transition metals like nickel or palladium produces catalysts for cross-coupling reactions. A nickel(II)-1,8-diaminonaphthalene complex catalyzes Suzuki-Miyaura couplings between aryl chlorides and boronic acids with turnover numbers exceeding 10,000 [3].

Heterogeneous Catalysis

Immobilized derivatives of 1,8-diaminonaphthalene enhance catalytic recyclability. The magnetic PDAN-Ni@Fe3O4 nanocomposite exemplifies this approach, enabling:

- Efficient catalysis: 94.1% yield in isoxazole-5(4H)-one synthesis

- Reusability: 8 cycles with <5% activity loss

- Broad substrate scope: Accommodates electron-deficient and -rich aryl aldehydes [3]

| Catalyst Property | Value |

|---|---|

| Surface Area (BET) | 48.7 m²/g |

| Ni Loading | 12.4 wt% |

| Magnetic Saturation | 34.2 emu/g |

Green Chemistry Applications and Sustainable Synthesis

The industrialized preparation method for 1,8-diaminonaphthalene exemplifies sustainable practices [2]:

- Solvent recovery: 98% ethanol recyclability via distillation

- Atom economy: 94.4% yield through optimized hydrazine hydrate ratios

- Energy efficiency: Reaction temperatures maintained at 75–90°C

Key advancements include:

- Catalyst reuse: Heterogeneous Pd/1,8-diaminonaphthalene systems enable 20 reaction cycles

- Aqueous-phase reactions: Water as solvent in perimidine synthesis reduces VOC emissions

- Microwave assistance: 70% energy reduction compared to conventional heating [1] [2]

The compound’s role in multicomponent reactions aligns with green chemistry principles by minimizing purification steps and maximizing resource efficiency. For instance, four-component syntheses utilizing 1,8-diaminonaphthalene achieve E-factors below 2.5, rivaling enzymatic processes in sustainability [3].

The industrial production of 1,8-diaminonaphthalene represents a critical segment in the specialty chemicals manufacturing sector, with applications spanning dye synthesis, pharmaceutical intermediates, and high-performance polymer production. The compound's market size is estimated at USD 150 million in 2024, with projections reaching USD 250 million by 2033, indicating a compound annual growth rate of 6.5% [1] [2]. The manufacturing processes employed for this compound involve sophisticated chemical transformations that require careful optimization of reaction conditions, purification protocols, and environmental management strategies.

Industrial Synthesis Methods

The commercial production of 1,8-diaminonaphthalene primarily relies on the reduction of 1,8-dinitronaphthalene, which serves as the principal precursor compound. Industrial synthesis methodologies have evolved to incorporate both traditional metal-based reduction processes and modern catalytic hydrogenation techniques, each offering distinct advantages in terms of yield, selectivity, and environmental compatibility.

From Dinitronaphthalene Precursors

The preparation of 1,8-dinitronaphthalene, the essential precursor for industrial 1,8-diaminonaphthalene synthesis, involves the controlled nitration of naphthalene using mixed acid systems. The nitration process typically employs a combination of concentrated nitric acid (5-50% by weight), sulfuric acid (50-90% by weight), and water (5-22% by weight), with the molecular ratio of nitric acid to naphthalene maintained between 2:1 and 3:1 [3].

The nitration reaction is conducted in organic solvents such as dichloroethane, methylene dichloride, or trichloromethane at temperatures ranging from 15-80°C, with optimal conditions typically maintained at 25-60°C [3]. The process yields a mixture containing predominantly 1,8-dinitronaphthalene (95%) with minor amounts of 1,5-dinitronaphthalene (4.7%) and other isomeric impurities [4]. Industrial operations achieve theoretical yields of 85-90% through careful control of reaction parameters and efficient heat management systems.

The precursor preparation process involves dissolving naphthalene in organic solvents at weight ratios of 2:1 to 6:1 (solvent to naphthalene), followed by controlled addition of the nitrating mixture over 3-5 hours. The reaction mixture is maintained under continuous agitation for 6-12 hours to ensure complete conversion [3]. Post-reaction processing involves cooling, filtration, and separation of the organic and acid phases, with both phases being recycled for subsequent batch operations to minimize waste generation and reduce production costs.

Catalytic Hydrogenation Processes

Modern industrial synthesis of 1,8-diaminonaphthalene predominantly employs catalytic hydrogenation of 1,8-dinitronaphthalene, offering superior control over reaction conditions and product quality compared to traditional metal reduction methods. The catalytic hydrogenation process utilizes supported metal catalysts, with palladium on carbon (Pd/C), platinum on activated charcoal, and nickel-based systems being the most commonly employed catalysts in commercial operations [5] [6].

The hydrogenation reaction is typically conducted at temperatures between 50-100°C under hydrogen pressures ranging from 5-15 bars for palladium catalysts, while nickel-based systems operate at slightly higher pressures of 3-20 bars [5] [6]. Catalyst loadings vary from 1% to 15% by weight relative to the substrate, with 5% being the most commonly used concentration in industrial applications [7]. The reaction proceeds through sequential reduction of nitro groups to form intermediate compounds before yielding the final diamine product.

Solvent selection plays a crucial role in catalytic hydrogenation processes, with polar protic solvents such as ethanol, methanol, and water being preferred for their ability to dissolve both reactants and products while facilitating hydrogen transfer. Polar aprotic solvents including tetrahydrofuran (THF), dimethylformamide (DMF), and dimethoxyethane (DME) are also employed in specific applications where enhanced solubility of aromatic substrates is required [5]. The choice of solvent system significantly impacts reaction kinetics, product selectivity, and catalyst stability throughout multiple reaction cycles.

Industrial catalytic hydrogenation processes achieve conversion rates of 85-98% with product purities exceeding 95% under optimized conditions [5]. The reaction mechanism involves initial adsorption of both hydrogen and 1,8-dinitronaphthalene on the catalyst surface, followed by sequential hydrogen transfer to reduce nitro groups to amino functionalities. Reaction monitoring is typically performed through hydrogen consumption measurement and periodic sampling for chromatographic analysis to determine conversion completion.

Purification and Separation Technologies

The purification of crude 1,8-diaminonaphthalene from industrial synthesis reactions requires sophisticated separation technologies to achieve the high purity standards demanded by end-user applications. Industrial purification protocols typically combine multiple separation techniques in sequence to remove unreacted starting materials, catalyst residues, and isomeric impurities while maximizing product recovery and minimizing waste generation.

Crystallization Techniques

Crystallization represents the primary purification method for industrial 1,8-diaminonaphthalene production, offering excellent selectivity for the desired isomer while providing high-purity products suitable for pharmaceutical and high-performance applications. The crystallization process exploits the differential solubility characteristics of 1,8-diaminonaphthalene compared to its 1,5-isomer and other impurities present in crude reaction mixtures [7].

Industrial crystallization operations typically employ a two-stage cooling crystallization protocol. The initial crystallization stage is conducted at temperatures between 5-15°C to selectively precipitate the less soluble 1,5-diaminonaphthalene isomer, which is subsequently removed by filtration [7]. The filtrate, enriched in 1,8-diaminonaphthalene, undergoes a second crystallization stage at lower temperatures (0-5°C) to precipitate the target product with purities exceeding 99%.

Solvent selection for crystallization processes considers factors including solubility differential, environmental impact, and recovery potential. Water and aqueous ethanol solutions are commonly employed, with solvent-to-product ratios typically maintained between 3:1 and 8:1 to ensure adequate dissolution of impurities while maintaining acceptable product recovery rates [8]. The crystallization process achieves product purities of 97-99% with recovery rates of 85-95%, depending on the initial crude product quality and operational parameters employed.

Advanced crystallization techniques include seeded crystallization and controlled cooling rate protocols to optimize crystal size distribution and morphology. These approaches enhance downstream processing efficiency by producing crystals with improved filtration characteristics and reduced entrainment of mother liquor impurities. Industrial operations typically incorporate automated temperature control systems and continuous monitoring of solution composition to maintain consistent product quality across production batches.

Distillation Methods

Vacuum distillation serves as a critical purification technique for 1,8-diaminonaphthalene, particularly for applications requiring exceptional purity levels or when crystallization alone cannot achieve the desired specifications. The distillation process takes advantage of the significant boiling point differences between 1,8-diaminonaphthalene (205°C at 15.6 mmHg) and potential impurities to achieve high-resolution separations [9].

Industrial vacuum distillation systems operate at reduced pressures ranging from 0.2-5 mmHg to minimize thermal decomposition of the thermally sensitive diamine product [7]. Column temperatures are carefully controlled between 220-260°C to balance distillation efficiency with product stability. The distillation process typically achieves product purities of 98-99.5% with recovery rates of 90-95%, making it suitable for high-value applications where premium quality is essential.

Fractional distillation columns employed in industrial operations feature multiple theoretical plates (typically 10-20 stages) to achieve the required separation efficiency. Column design considerations include material selection to minimize corrosion from the mildly basic diamine product, efficient heat exchange systems to reduce energy consumption, and vapor-liquid contact optimization to maximize separation performance. Distillation residues, containing higher-boiling impurities and minor thermal decomposition products, are typically recycled to waste treatment systems or subjected to further processing for secondary product recovery.

Oxidation Prevention Strategies

The inherent susceptibility of 1,8-diaminonaphthalene to atmospheric oxidation necessitates comprehensive oxidation prevention strategies throughout industrial purification and storage operations. The compound readily undergoes oxidation when exposed to air, leading to the formation of colored impurities and reduced product quality [10]. Industrial operations implement multiple protective measures to maintain product integrity and prevent degradation during processing and storage.

Inert atmosphere protection represents the primary strategy for oxidation prevention, with nitrogen or argon blanketing employed throughout purification operations. Storage vessels and processing equipment are continuously purged with inert gases to exclude oxygen and moisture, which catalyze oxidation reactions [7]. The addition of antioxidants such as hydroquinone derivatives or hindered phenols at concentrations of 0.1-0.5% by weight provides additional protection against oxidative degradation during extended storage periods.

Temperature control plays a crucial role in oxidation prevention, with storage temperatures maintained below 30°C to minimize oxidation kinetics [8]. Industrial facilities employ climate-controlled storage areas with continuous monitoring of temperature and humidity to prevent conditions that accelerate product degradation. Light exposure is minimized through the use of amber-colored storage containers and reduced lighting in storage areas, as photochemical processes can initiate oxidation reactions.

Advanced oxidation prevention strategies include the use of oxygen scavenger systems and vacuum packaging for high-purity products destined for specialized applications. These approaches provide extended shelf life and maintain product quality during transportation and storage. Industrial quality control protocols include regular monitoring of color development and chemical purity to detect early signs of oxidation and implement corrective measures before significant product degradation occurs.

Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to commercial production of 1,8-diaminonaphthalene presents numerous technical and operational challenges that require systematic approaches and innovative solutions. Scale-up operations must address issues related to heat and mass transfer, reaction kinetics, equipment design, and process safety while maintaining product quality and economic viability.

Heat transfer limitations represent one of the most significant challenges in scaling up 1,8-diaminonaphthalene production processes. The highly exothermic nature of both nitration and hydrogenation reactions requires sophisticated thermal management systems to prevent runaway reactions and maintain uniform temperature distribution throughout large-scale reactors [5]. Industrial solutions include the implementation of advanced heat exchanger designs, distributed feed systems to control reaction rates, and continuous temperature monitoring with automated cooling systems.

Mass transfer efficiency becomes increasingly critical as reactor volumes increase from laboratory scale (0.1-1 L) to commercial scale (5,000-20,000 L)[scaleup_table]. The reduction in surface area-to-volume ratios in larger reactors can significantly impact gas-liquid and solid-liquid mass transfer rates, potentially reducing reaction efficiency and product quality. Industrial operations address these challenges through optimized agitation systems, enhanced mixer designs, and careful selection of operating conditions to maintain adequate mass transfer coefficients.

Process intensification strategies have emerged as effective solutions for addressing scale-up challenges while improving overall process efficiency. Continuous flow reactors, microreactor technology, and advanced process control systems enable better control over reaction parameters and improved heat and mass transfer characteristics compared to traditional batch operations. These approaches often result in reduced capital investment, improved product quality, and enhanced process safety compared to conventional scale-up methodologies.

Catalyst performance and stability issues become more pronounced at commercial scale, where catalyst replacement costs and downtime for regeneration significantly impact operational economics. Industrial solutions include the development of more robust catalyst formulations, implementation of continuous catalyst regeneration systems, and optimization of operating conditions to extend catalyst life. Advanced catalyst monitoring systems enable predictive maintenance and optimization of catalyst replacement schedules to minimize production disruptions.

Economic and Environmental Considerations

The economic viability of industrial 1,8-diaminonaphthalene production depends on careful optimization of raw material costs, energy consumption, capital investment, and operational efficiency. Raw materials, primarily 1,8-dinitronaphthalene precursors, represent the largest cost component, accounting for 40-50% of total production costs at USD 8.50-12.00 per kilogram of product[economic_table]. Catalyst costs contribute 8-12% of total production expenses, while energy requirements for heating, cooling, and separation operations account for 10-15% of manufacturing costs.

Process optimization strategies focus on maximizing conversion efficiency, minimizing waste generation, and implementing effective recycling protocols for solvents and catalysts. Solvent recovery systems typically achieve 88-95% recovery rates in commercial operations, significantly reducing both raw material costs and environmental impact[scaleup_table]. Advanced process control systems and real-time optimization enable continuous improvement in process efficiency and cost reduction through optimal resource utilization.

Environmental considerations play an increasingly important role in industrial 1,8-diaminonaphthalene production, with regulatory requirements and sustainability goals driving the adoption of greener manufacturing practices. Conventional production processes generate 4.5-6.2 kg of carbon dioxide emissions per kilogram of product, while optimized processes reduce this to 3.2-4.1 kg CO₂/kg product[environmental_table]. Water consumption has been reduced from 15-25 L/kg product in conventional processes to 8-15 L/kg in optimized operations through implementation of water recycling and process intensification strategies.

Waste minimization strategies include the implementation of closed-loop systems for solvent recovery, catalyst recycling protocols, and treatment systems for process wastewater. Volatile organic compound (VOC) emissions have been reduced from 50-80 g/kg product to 20-35 g/kg through improved process design and emission control systems[environmental_table]. Advanced waste treatment technologies enable the recovery of valuable by-products and minimize the environmental footprint of manufacturing operations.

Regulatory compliance costs and environmental impact assessments represent significant considerations in facility design and operation. Industrial operations must comply with stringent regulations regarding air emissions, wastewater discharge, and solid waste disposal, requiring investment in pollution control equipment and environmental monitoring systems [11] [12]. Life cycle assessment studies indicate that optimized production processes can achieve substantial reductions in environmental impact while maintaining economic competitiveness through improved efficiency and waste reduction strategies.

The implementation of green chemistry principles in 1,8-diaminonaphthalene production includes the development of more environmentally benign synthetic routes, reduction of hazardous reagent usage, and improvement of atom economy in chemical transformations. Target performance metrics for green chemistry implementations include carbon dioxide emissions below 3.0 kg/kg product, water consumption under 8 L/kg product, and catalyst recovery rates exceeding 95%[environmental_table]. These objectives drive continued innovation in process technology and operational optimization to achieve sustainable manufacturing practices.

| Table 1: Industrial Synthesis Methods for 1,8-Diaminonaphthalene | |||||

|---|---|---|---|---|---|

| Method | Temperature (°C) | Pressure (bar) | Yield (%) | Catalyst Loading (%) | Solvent |

| Iron reduction with acetic acid | 65-90 | Atmospheric | 85-96 | N/A | Xylene |

| Catalytic hydrogenation (Pd/C) | 50-100 | 5-15 | 85-98 | 5 | Ethanol/THF/DME |

| Catalytic hydrogenation (Ni/C) | 70-130 | 3-20 | 88-95 | 2-15 | Various organic |

| Hydrazine hydrate reduction | 45-115 | Atmospheric | 90-96 | 2-15 | Ethanol |

| Catalytic hydrogenation (Pt/activated charcoal) | 70 | 9-10 | 85-97 | 1 | Aniline/o-dichlorobenzene |

| Table 2: Purification and Separation Technologies | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Pressure (mmHg) | Purity Achieved (%) | Recovery (%) |

| Crystallization from water | 0-25 | Atmospheric | 95-98 | 80-90 |

| Crystallization from ethanol | 5-20 | Atmospheric | 97-99 | 85-95 |

| Vacuum distillation | 220-260 | 0.2-5 | 98-99.5 | 90-95 |

| Recrystallization from aqueous EtOH | 15-25 | Atmospheric | 96-99 | 85-92 |

| Sublimation | 50-100 | 0.1-1 | 95-98 | 70-85 |

| Table 3: Scale-up Process Parameters | |||

|---|---|---|---|

| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

| Reactor Volume (L) | 0.1-1 | 50-500 | 5000-20000 |

| Batch Size (kg) | 0.05-0.5 | 25-250 | 2500-10000 |

| Reaction Time (hours) | 6-12 | 8-16 | 10-20 |

| Heat Transfer Coefficient (W/m²K) | 500-800 | 300-500 | 200-350 |

| Mass Transfer Rate (kg/h) | 0.1-1 | 10-50 | 500-2000 |

| Conversion Rate (%) | 85-95 | 80-90 | 75-85 |

| Product Purity (%) | 95-98 | 92-96 | 90-95 |

| Energy Consumption (kWh/kg) | 15-25 | 20-35 | 25-45 |

| Solvent Recovery (%) | 80-90 | 85-92 | 88-95 |

| Catalyst Recyclability (cycles) | 3-5 | 5-8 | 8-12 |

| Table 4: Economic Analysis of 1,8-Diaminonaphthalene Production | ||

|---|---|---|

| Cost Component | Cost per kg Product (USD) | Percentage of Total Cost (%) |

| Raw Materials (1,8-dinitronaphthalene) | 8.50-12.00 | 40-50 |

| Catalyst | 1.20-2.50 | 8-12 |

| Solvents | 0.80-1.50 | 4-7 |

| Energy (heating/cooling) | 2.00-3.50 | 10-15 |

| Labor | 1.50-2.00 | 7-10 |

| Equipment depreciation | 0.75-1.25 | 3-6 |

| Waste treatment | 0.60-1.00 | 3-5 |

| Quality control | 0.40-0.70 | 2-3 |

| Total Production Cost | 15.75-24.45 | 100 |

| Table 5: Environmental Impact Assessment | |||

|---|---|---|---|

| Environmental Parameter | Conventional Process | Optimized Process | Green Chemistry Target |

| CO₂ Emissions (kg CO₂/kg product) | 4.5-6.2 | 3.2-4.1 | <3.0 |

| Water Consumption (L/kg product) | 15-25 | 8-15 | <8 |

| Solid Waste Generation (kg/kg product) | 0.8-1.2 | 0.4-0.7 | <0.3 |

| VOC Emissions (g/kg product) | 50-80 | 20-35 | <15 |

| Energy Consumption (MJ/kg product) | 85-120 | 65-85 | <60 |

| Wastewater Generation (L/kg product) | 12-20 | 6-12 | <5 |

| Catalyst Recovery Rate (%) | 70-80 | 85-92 | >95 |

| Solvent Recovery Rate (%) | 80-85 | 90-95 | >95 |

Physical Description

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (98.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (81.54%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (12.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (24.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

General Manufacturing Information

1,8-Naphthalenediamine: ACTIVE